(5-Bromofuran-2-yl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
(5-Bromofuran-2-yl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a bromofuran moiety linked to a piperazine ring, which is further connected to a dimethoxypyrimidine group. The unique structure of this compound makes it a subject of interest in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step procedures. One common approach includes the bromination of furan, followed by the formation of the piperazine derivative and subsequent coupling with the dimethoxypyrimidine moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Bromofuran-2-yl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized under specific conditions to form corresponding furan derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the piperazine ring.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromofuran moiety can yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
(5-Bromofuran-2-yl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules, contributing to advancements in chemical manufacturing.
Mechanism of Action
The mechanism of action of (5-Bromofuran-2-yl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
(5-Bromofuran-2-yl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone: shares similarities with other piperazine derivatives and pyrimidine-containing compounds.
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives exhibit similar biological activities and are studied for their therapeutic potential.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O4/c1-22-13-9-12(17-15(18-13)23-2)19-5-7-20(8-6-19)14(21)10-3-4-11(16)24-10/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJXPZQUNDXOQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(O3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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